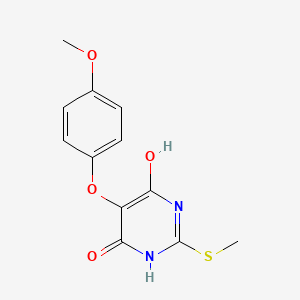

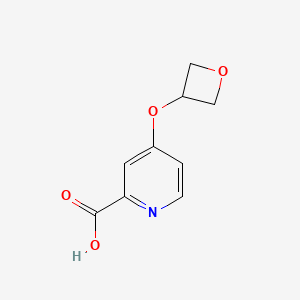

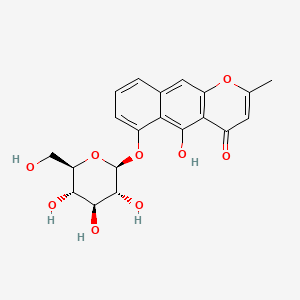

4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of new heterocyclic betaines is described, which involves the reaction of alkyl 2H-azirine-2-carboxylates with pyridinium salts to yield good yields of the betaines . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates is achieved through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . These methods could potentially be adapted for the synthesis of "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single-crystal X-ray diffraction studies . The structure features strong hydrogen-bonded chains and interactions that result in a supramolecular structure. Another study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals one-dimensional helical columns stabilized by hydrogen bonds and other interactions . These findings suggest that "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" may also exhibit interesting structural features that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid." However, the synthesis of pyrano[3,2-b]pyranone derivatives using pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a catalyst indicates that pyridine carboxylic acids can participate in multi-component reactions under solvent-free conditions . This suggests that "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" could potentially be used in similar catalytic processes or as a reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For example, the betaines discussed in one of the papers exist as NH-tautomers in both solution and solid state, and their absorption properties are influenced by intramolecular charge transfer . While the specific properties of "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" are not provided, it can be inferred that its properties would be similarly affected by its molecular structure and the presence of functional groups such as the oxetane and pyridine rings.

科学的研究の応用

Hydrogen Bonding and Structural Analysis

- Hydrogen Bonding in Pyridinone Derivatives : Research on related compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid shows hydrogen bonding characteristics in DMSO solution, with X-ray crystallography revealing strong intramolecular hydrogen bonding, forming unique chelate rings (Dobbin et al., 1993).

Synthesis of Fused Pyridine Carboxylic Acids

- Generation of Fused Pyridine-4-carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including various derivatives, was generated through Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles, showcasing the compound's versatility in combinatorial chemistry (Volochnyuk et al., 2010).

Reactivity and Coordination Studies

- Reactivity with Zn(II) Salts : Research on pyridine-2,4,6-tricarboxylic acid, a related compound, reveals its reactivity with Zn(II) salts under various conditions, forming different coordination polymers and structures (Ghosh et al., 2004).

Spectroscopic and Computational Characterization

- Spectroscopic and Computational Analysis : Studies on derivatives like pyridine-2-carboxylic acid have employed spectroscopic techniques and DFT calculations, providing insights into their electronic absorption wavelengths, HOMO-LUMO energies, and antibacterial activities (Tamer et al., 2018).

Synthesis and Crystallographic Studies

- Lanthanide-based Coordination Polymers : Derivatives of pyridine-carboxylic acids have been used to support lanthanide coordination compounds, demonstrating their potential in the synthesis of photophysically active materials (Sivakumar et al., 2011).

作用機序

Target of Action

The primary targets of 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid are currently unknown. This compound is a derivative of pyridinecarboxylic acid , which is a group of organic compounds that are monocarboxylic derivatives of pyridine . .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway

Biochemical Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.

Result of Action

It’s known that picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects

Action Environment

It’s known that the compound should be stored in a freezer , suggesting that temperature could potentially impact its stability.

特性

IUPAC Name |

4-(oxetan-3-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-3-6(1-2-10-8)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCXFFAXHOTGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252552 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393330-52-3 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)

![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)

![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)